molecular formula C4H6N2O2 B032822 5-Methylhydantoin CAS No. 616-03-5

5-Methylhydantoin

Cat. No. B032822
CAS RN: 616-03-5
M. Wt: 114.1 g/mol
InChI Key: VMAQYKGITHDWKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-MH and its derivatives can be achieved through various synthetic routes, involving different reactants and conditions. Notably, the synthesis of 5-methylenehydantoins presents a pathway to obtaining 5-MH through reactions such as Diels-Alder, epoxidation, and addition reactions, showcasing the compound's versatile reactivity (Fraile et al., 2011). Additionally, synthesis methods exploring the formation of 5-MH nucleosides illustrate the compound's significance in nucleobase modifications, further emphasizing its synthetic accessibility and utility (Guy et al., 1993).

Molecular Structure Analysis

The molecular structure of 5-MH has been extensively studied, revealing insights into its vibrational spectra, photochemistry, and electronic structure. Matrix isolation infrared spectroscopy and theoretical calculations have provided a comprehensive understanding of its molecular characteristics. Notably, 5-MH exhibits a minimum energy structure with specific σ and π electronic system features, which are crucial for its chemical behavior and interactions (Nogueira et al., 2017).

Chemical Reactions and Properties

5-MH undergoes various chemical reactions, demonstrating a range of properties that are of interest in synthetic chemistry. For instance, its reactivity in cycloadditions and with different nucleophiles highlights its potential in creating diverse chemical entities. The compound's ability to participate in reactions such as nitrile oxide cycloadditions underscores its versatility and applicability in synthesizing novel compounds (Said & Savage, 2011).

Physical Properties Analysis

The physical properties of 5-MH, including its thermal behavior and polymorphism, have been subject to detailed investigations. Differential scanning calorimetry and other analytical techniques have been used to identify its polymorphs and study its thermal properties. Such studies are pivotal for understanding the compound's stability and behavior under different conditions, which is essential for its application in various domains (Nogueira et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-MH, including its acidity and tautomerization, have been explored through theoretical studies. Density Functional Theory (DFT) calculations have provided insights into the relative stabilities of its tautomers and the acidic nature of different nitrogen atoms within the molecule. Such studies contribute to a deeper understanding of the compound's behavior in chemical reactions and its interactions with other molecules (Safi, 2012).

Scientific Research Applications

  • DNA Damage Studies: 5-Hydroxy-5-methylhydantoin nucleoside was synthesized and inserted into oligodeoxyribonucleotides to study DNA damage caused by ionizing radiation (Guy, Dubet, & Teoule, 1993).

  • Corrosion Inhibition: Hydantoin derivatives, including 5-methylhydantoin, effectively protect mild steel surfaces in acidic solutions. Their inhibitory performance correlates with their molecular weights and binding energies (Olasunkanmi, Moloto, Obot, & Ebenso, 2018).

  • Antiviral Research: Hydantoin has shown potential in inhibiting poliovirus assembly and post-synthetic cleavages in cell-free systems (Verlinden, Cuconati, Wimmer, & Rombaut, 2000).

  • Pharmacology: A novel agent developed from 1-methylhydantoin demonstrated remarkable antitussive, anti-inflammatory, and anti-PM 2.5 acute pneumonia activities (Xu et al., 2019).

  • Proton Affinity Studies: 5-methylhydantoin and its thio derivatives have been analyzed for their proton affinities in the gas phase, providing insights into their chemical properties (Safi & Frenking, 2013).

  • DNA Repair: DNA N-glycosylases can effectively repair 5-hydroxyhydantoin and 5-hydroxy-5-methylhydantoin pyrimidine lesions, which are important for preventing mutagenic processes and cell lethality (Gasparutto, Muller, Boiteux, & Cadet, 2009).

  • Cancer Research: 1-Methylhydantoin has been studied for its effects on colon cancer cells, where it was found to inhibit proliferation and induce apoptosis (Li, 2014).

Safety And Hazards

5-Methylhydantoin may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQYKGITHDWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880934
Record name 2,4-imidazolidinedione, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylhydantoin

CAS RN

616-03-5
Record name 5-Methylhydantoin
Source ChemIDplus
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Record name 5-Methylhydantoin
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Record name 2,4-imidazolidinedione, 5-methyl-
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Record name 5-Methylhydantoin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
D Gasparutto, M Ait-Abbas, M Jaquinod… - Chemical research in …, 2000 - ACS Publications
1-(2-Deoxy-β-d-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin (5-OH-5-Me-dHyd) (3) has been shown to be a major oxidation product of thymidine formed upon exposure of …
Number of citations: 65 pubs.acs.org
BA Nogueira, GO Ildiz, J Canotilho… - The Journal of …, 2017 - ACS Publications
The molecular structure, vibrational spectra and photochemistry of 5-methylhydantoin (C 4 H 6 N 2 O 2 ; 5-MH) were studied by matrix isolation infrared spectroscopy and theoretical …
Number of citations: 12 pubs.acs.org
ZS Safi, G Frenking - International Journal of Quantum …, 2013 - Wiley Online Library
… We have chosen for this study 5-methylhydantoin and its thio … 5-Methylhydantoin and its thio derivatives (like its parent … , the basicity of the 5-methylhydantoin and its thio derivatives has …
Number of citations: 19 onlinelibrary.wiley.com
ZS Safi - European Journal of Chemistry, 2012 - eurjchem.com
… of the deprotonated 5methylhydantoin have been studied. In all … As for the neutral and the protonated 5methylhydantoin‐thio … 1 (N1), hence 5‐methylhydantoin thio derivatives in the gas …
Number of citations: 12 eurjchem.com
BA Otter, IM Sasson, RP Gagnier - The Journal of Organic …, 1982 - ACS Publications
… Similarly, sequential base-acid treatment of the N-unsubstituted diacetate 4c leads to 5-methylhydantoin in 58% yield.12 In this case, however, the UV absorption of the intermediate …
Number of citations: 14 pubs.acs.org
YV Le Bihan, M Angeles Izquierdo, F Coste… - Nucleic acids …, 2011 - academic.oup.com
… Preparation of 5-Hydroxy-5-methylhydantoin (Hyd, blue) and its carbanucleoside (cHyd, red… the recognition and the excision of 5-hydroxy-5-methylhydantoin (Hyd) (Figure 1b) by Fpg …
Number of citations: 31 academic.oup.com
ZM Qiu, HZ Cai, HP Xi, YM Xia, HJ Wang - Structural Chemistry, 2012 - Springer
The 5-hydroxy-5-methylhydantoin (5-OH-5-Me-dHyd) is a nucleobase lesion induced by the action of ionizing radiation on thymine residue in DNA. In this study, we present the …
Number of citations: 4 link.springer.com
C Gervais, S Beilles, P Cardinaël, S Petit… - The Journal of …, 2002 - ACS Publications
Although the title compound crystallizes as a stable conglomerate without any detectable solid solution, particles in the shape of single crystals grown from the racemic aqueous solution …
Number of citations: 55 pubs.acs.org
D Gasparutto, E Muller, S Boiteux, J Cadet - Biochimica et Biophysica Acta …, 2009 - Elsevier
… Excision of the oxidatively formed 5-hydroxyhydantoin and 5-hydroxy-5-methylhydantoin pyrimidine lesions by Escherichia coli and Saccharomyces cerevisiae DNA N-glycosylases …
Number of citations: 25 www.sciencedirect.com
PK Sarker, J Takahashi, Y Kawamoto… - International Journal of …, 2012 - mdpi.com
… Aqueous solutions of isovaline and its precursor molecule, 5-ethyl-5-methylhydantoin, were … The experimental results show that the degree of photolysis of 5-ethyl-5-methylhydantoin is …
Number of citations: 8 www.mdpi.com

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